molecular formula C11H12N2O3 B3097205 7-methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 130477-45-1

7-methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No.: B3097205
CAS No.: 130477-45-1
M. Wt: 220.22 g/mol
InChI Key: RLSBKSZNVGXHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a benzodiazepine derivative featuring a seven-membered diazepine ring fused to a benzene moiety. The structure includes a methoxy group at the 7-position and a methyl group at the 4-position (N-methyl substitution). Its synthesis and structural characterization are inferred from analogs like 4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione, which is synthesized via amide cyclization (75% yield) and characterized by NMR and melting point data .

Properties

IUPAC Name

7-methoxy-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-6-10(14)12-9-4-3-7(16-2)5-8(9)11(13)15/h3-5H,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSBKSZNVGXHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C(C1=O)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with methyl isocyanate, followed by cyclization to form the diazepine ring . The reaction conditions often require the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of benzodiazepines by utilizing automated systems to control reaction parameters . Continuous flow synthesis offers advantages such as improved reaction efficiency, reduced waste, and enhanced safety.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under conditions like reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzodiazepines .

Scientific Research Applications

7-Methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to specific sites on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione with structurally related benzodiazepine derivatives, focusing on substituents, synthesis, biological activity, and commercial availability.

Compound Substituents Synthesis Yield Biological Activity Commercial Availability Source
This compound 7-OCH₃, 4-CH₃ Not reported Not reported Not available (inferred) N/A
4-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (unsubstituted) 4-CH₃ 75% yield No significant antimicrobial/antitumor activity Available (TRC, Matrix Scientific)
(Z)-3-Benzylidene-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione 3-benzylidene, 4-CH₃ Not reported MIC >100 µg/mL; IC₅₀ >100 µM (no activity) Not available
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione 7-Cl, 4-CH₃ Not reported Discontinued (historical GABA modulator use) Discontinued (CymitQuimica)
1-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butyl-4-methyl-benzodiazepine Piperazine-benzo[b]thiophene side chain, 4-CH₃ 24% yield Neurological activity (schizophrenia candidate) Not available
Coumarin-3-yl-tetrazolyl-benzodiazepine derivatives Coumarin, tetrazolyl, 4-CH₃ Not reported Hypothesized dual-target (CNS/antimicrobial) Not available

Key Findings:

Structural Modifications and Activity: The 7-methoxy substitution in the target compound distinguishes it from analogs like the 7-chloro derivative, which was historically investigated as a GABA modulator . Chloro and methoxy groups may influence receptor binding affinity but require direct comparative studies. Piperazine-benzo[b]thiophene side chains (compound 11 in ) demonstrate the importance of bulky substituents for neurological activity, as seen in its design for schizophrenia treatment .

Synthesis and Accessibility :

  • The 4-methyl unsubstituted variant is commercially available (e.g., TRC: $1260/25g) due to its straightforward synthesis (75% yield via amide cyclization) .
  • Lower yields (24%) for the piperazine-modified derivative highlight challenges in introducing complex side chains .

Biological Data Gaps: No direct activity data are available for the 7-methoxy derivative. However, the lack of activity in structurally similar compounds (e.g., benzylidene analog) suggests that substituent positioning and electronic effects are critical for efficacy .

Biological Activity

Chemical Identification
7-Methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione, also known by its CAS number 130477-45-1, is a compound characterized by the molecular formula C11H12N2O3C_{11}H_{12}N_{2}O_{3}. This compound belongs to the class of benzodiazepines and has garnered interest due to its potential biological activities.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities. These include:

  • Anxiolytic Effects : Preliminary studies suggest that this compound may possess anxiolytic properties similar to traditional benzodiazepines. The mechanism may involve modulation of GABAergic neurotransmission.
  • Antioxidant Activity : The compound has shown promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound is primarily attributed to its interaction with the central nervous system. It is believed to enhance the effects of GABA (gamma-Aminobutyric acid), a neurotransmitter that inhibits neuronal excitability throughout the nervous system.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of the methoxy and methyl groups at specific positions on the benzodiazepine ring enhances its binding affinity to GABA receptors.

Study 1: Anxiolytic Effects

In a controlled study involving animal models, this compound was administered to evaluate its anxiolytic potential. The results indicated a significant reduction in anxiety-like behaviors compared to the control group. The study concluded that this compound could be a candidate for further development as an anxiolytic agent.

Study 2: Antioxidant Properties

Another research investigation focused on the antioxidant capabilities of the compound. Using various in vitro assays, it was found that this compound effectively scavenged free radicals and inhibited lipid peroxidation. This suggests potential applications in neuroprotective therapies.

Study Focus Findings
Study 1Anxiolytic EffectsSignificant reduction in anxiety-like behaviors in animal models.
Study 2Antioxidant PropertiesEffective in scavenging free radicals; potential neuroprotective applications.

Q & A

Q. What are the common synthetic routes for 7-methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione?

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example:

  • Reductive amination : Reduction of nitro intermediates using agents like SnCl₂·2H₂O under reflux conditions (ethanol, 75°C), followed by alkaline workup and extraction .
  • Cyclization strategies : Use of activating groups to facilitate ring closure, monitored by TLC for reaction completion . Advanced methodologies from Advanced Organic Chemistry (Carey & Sundberg) recommend optimizing solvent polarity and temperature to enhance yield and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : For structural elucidation of the diazepine ring and substituents (e.g., methoxy and methyl groups).
  • Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • HPLC-PDA : For purity assessment and detection of byproducts. Data repositories like PubChem provide reference spectra for validation .

Q. What are the stability considerations for this compound under various storage conditions?

Stability is influenced by:

  • Moisture sensitivity : Store in desiccated environments (anhydrous sodium sulfate).
  • Temperature : Long-term storage at -20°C in amber vials to prevent photodegradation.
  • Oxygen exposure : Use inert gas (N₂/Ar) purging during handling .

Q. What are the key structural features influencing the biological activity of this benzodiazepine derivative?

The methoxy group at position 7 enhances lipophilicity and membrane permeability, while the methyl group at position 4 stabilizes the diazepine ring conformation. These features are critical for receptor binding, as seen in studies on neurotransmitter receptor interactions .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

Strategies include:

  • Asymmetric catalysis : Use of chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to control stereochemistry.
  • Chiral resolution : Techniques like chiral HPLC or enzymatic kinetic resolution to separate enantiomers. Recent advances in catalytic asymmetric hydrogenation (e.g., using Rh or Ru complexes) are highlighted in Advanced Synthesis & Catalysis .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

Discrepancies may arise from bioavailability or metabolic instability. Methodological approaches include:

  • Pharmacokinetic profiling : Assess plasma stability, protein binding, and metabolic pathways (e.g., liver microsome assays).
  • Molecular docking studies : Compare in silico binding affinities with experimental IC₅₀ values to validate target engagement .
  • Factorial experimental design : Systematically test variables like dosing regimens or formulation additives .

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?

A 2³ factorial design can evaluate three factors (temperature, catalyst loading, and solvent ratio) at two levels (high/low):

FactorLow LevelHigh Level
Temperature (°C)7090
Catalyst (mol%)510
Solvent (EtOH:H₂O)3:11:1
Response surface methodology (RSM) then identifies optimal conditions while minimizing experimental runs .

Q. How can AI-driven simulations enhance the synthesis or pharmacological profiling of this compound?

AI tools integrated with COMSOL Multiphysics enable:

  • Reaction optimization : Predictive models for yield and selectivity based on kinetic parameters.
  • Pharmacokinetic modeling : Machine learning algorithms to predict ADMET properties (absorption, distribution, metabolism, excretion, toxicity). Autonomous laboratories leveraging AI for real-time adjustments are a future direction .

Q. What in silico methods are recommended for predicting the pharmacokinetic properties of this compound?

Computational approaches include:

  • QSAR models : Correlate structural descriptors with bioavailability or clearance rates.
  • Molecular dynamics (MD) simulations : Assess membrane permeability (e.g., using CHARMM or GROMACS). PubChem’s cheminformatics tools provide baseline data for these analyses .

Q. How can process control and simulation tools improve scalability in the synthesis of this compound?

Advanced process engineering techniques involve:

  • Continuous flow chemistry : Enhances reproducibility and reduces batch-to-batch variability.
  • Real-time monitoring : Use of PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for quality control.
    These methods align with CRDC classifications for chemical engineering design and reactor optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Reactant of Route 2
7-methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.